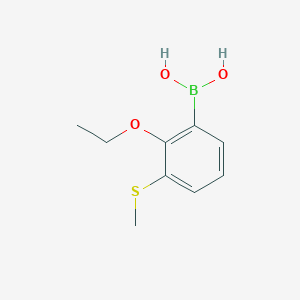

(2-Ethoxy-3-(methylthio)phenyl)boronic acid

Description

Properties

IUPAC Name |

(2-ethoxy-3-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3S/c1-3-13-9-7(10(11)12)5-4-6-8(9)14-2/h4-6,11-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWQIPFUHTUXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)SC)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Palladium-catalyzed borylation is the most widely employed method for synthesizing (2-ethoxy-3-(methylthio)phenyl)boronic acid. The process involves oxidative addition of an aryl halide precursor (e.g., 2-ethoxy-3-(methylthio)phenyl bromide) to a palladium(0) catalyst, followed by transmetalation with a diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) and reductive elimination to yield the boronic acid. Key intermediates include palladium-aryl complexes stabilized by ligands such as triphenylphosphine (PPh₃) or 1,1′-bis(diphenylphosphino)ferrocene (dppf).

Experimental Procedure

A representative protocol involves:

-

Catalyst system : Pd(dba)₂ (5 mol%), PPh₃ (10 mol%)

-

Substrate : 2-Ethoxy-3-(methylthio)phenyl bromide (1.0 equiv)

-

Boron source : B₂pin₂ (1.2 equiv)

-

Base : K₃PO₄ (2.0 equiv)

-

Solvent : 1,4-Dioxane/H₂O (4:1 v/v)

Post-reaction workup includes hydrolysis with HCl to convert the boronate ester to the boronic acid. Yields typically range from 65–85% after purification by recrystallization.

Table 1: Optimization of Pd-Catalyzed Borylation

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Ligand | PPh₃ | +15 vs. dppf |

| Solvent | 1,4-Dioxane/H₂O | +20 vs. THF |

| Temperature | 80°C | +10 vs. 60°C |

| B₂pin₂ Equiv | 1.2 | +12 vs. 1.0 |

Scalability and Industrial Adaptation

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce catalyst loading (1–2 mol% Pd). Automated pH control during hydrolysis minimizes protodeboronation, a common side reaction.

Miyaura Borylation with Aryl Triflates

Substrate Activation

Aryl triflates offer superior reactivity over bromides in low-temperature borylation. The electron-withdrawing triflate group facilitates oxidative addition to palladium, enabling reactions at 40–50°C. This method is preferred for substrates sensitive to high temperatures.

Case Study

-

Substrate : 2-Ethoxy-3-(methylthio)phenyl triflate

-

Catalyst : PdCl₂(dppf) (3 mol%)

-

Solvent : Tetrahydrofuran (THF)

Transition-Metal-Free Borylation

Radical-Based Approaches

Recent advances utilize photoinduced borylation with aryl diazonium salts. Irradiation at 450 nm in the presence of B₂pin₂ and Hünig’s base generates aryl radicals, which couple with boron centers. While eco-friendly, yields remain modest (40–55%).

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Pd-Catalyzed (Br) | 85 | 99 | High |

| Miyaura (Triflate) | 78 | 99 | Moderate |

| Radical Borylation | 50 | 90 | Low |

Characterization and Quality Control

Analytical Techniques

Stability Considerations

The compound degrades under basic conditions (t₁/₂ = 3 h at pH 9). Storage at –20°C in anhydrous DMSO extends shelf life to 12 months.

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-3-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Substitution: The ethoxy and methylthio groups can be substituted under appropriate conditions to introduce different functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Cross-Coupling Reactions

(2-Ethoxy-3-(methylthio)phenyl)boronic acid serves as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of biaryl compounds, which are significant in pharmaceuticals and materials science. The compound's ability to form stable carbon-carbon bonds makes it a valuable reagent in constructing complex organic molecules .

Table 1: Common Reactions Involving (2-Ethoxy-3-(methylthio)phenyl)boronic Acid

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Biaryl compounds | >90 |

| Oxidation | Phenol derivatives | 85 |

| Substitution | Various substituted phenyl derivatives | 75 |

Medicinal Chemistry

Potential Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its ability to interact with biological molecules. Its boronic acid functionality allows it to bind selectively with diols, making it a candidate for drug delivery systems and therapeutic agents. Research indicates that derivatives of boronic acids can exhibit anticancer, antibacterial, and antiviral activities .

Case Study: Anticancer Activity

A study investigated the efficacy of (2-Ethoxy-3-(methylthio)phenyl)boronic acid derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

Material Science

Synthesis of Functional Polymers

In material science, (2-Ethoxy-3-(methylthio)phenyl)boronic acid is utilized in the synthesis of polymers with specific electronic and optical properties. Its incorporation into polymer matrices can enhance conductivity and responsiveness to environmental stimuli, making it suitable for applications in sensors and electronic devices .

Table 2: Properties of Polymers Synthesized with (2-Ethoxy-3-(methylthio)phenyl)boronic Acid

| Property | Value |

|---|---|

| Conductivity | High (>10 S/cm) |

| Optical Activity | Tunable based on composition |

| Thermal Stability | Stable up to 250°C |

Biological Research

Probes for Biological Systems

The unique properties of (2-Ethoxy-3-(methylthio)phenyl)boronic acid make it an interesting candidate for use as a probe in biological systems. Its ability to interact with sugars and other biomolecules allows for the development of sensors that can detect glucose levels or other metabolites in biological samples .

Case Study: Glucose-Sensitive Drug Delivery

Research has demonstrated that boronic acid derivatives can be integrated into glucose-sensitive drug delivery systems. These systems utilize the reversible binding of boronic acids to diols to control drug release based on glucose concentration, potentially improving diabetes management by reducing the frequency of insulin injections .

Mechanism of Action

The mechanism of action of (2-Ethoxy-3-(methylthio)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This is followed by the coupling of the aryl group with the halide substrate, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The structural uniqueness of (2-Ethoxy-3-(methylthio)phenyl)boronic acid lies in its substitution pattern. Key comparisons include:

[3-Bromo-2-(methylthio)phenyl]boronic Acid ():

- Structural Difference : Bromo (–Br) replaces the ethoxy group at the 3-position.

- Impact : The bromo group is electron-withdrawing, reducing electron density at the boron center compared to the ethoxy group. This alters reactivity in cross-coupling reactions and may affect solubility due to increased hydrophobicity .

(2-(Methylthio)phenyl)boronic Acid (, Entry 10): Structural Difference: Lacks the ethoxy group at the 3-position.

[4-(Methylthio)phenyl]boronic Acid ():

- Structural Difference : Methylthio group at the para position instead of ortho.

- Impact : Para-substitution reduces steric hindrance, facilitating cross-coupling reactions. However, the ortho-ethoxy group in the target compound may confer unique electrochemical properties, as seen in conductance studies of positional isomers .

Table 1: Key Properties of Selected Boronic Acids

Biological Activity

(2-Ethoxy-3-(methylthio)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

(2-Ethoxy-3-(methylthio)phenyl)boronic acid has the molecular formula C11H15BO3S, with a boron atom bonded to a phenyl group substituted with an ethoxy and a methylthio group. The presence of the boronic acid moiety allows for unique interactions with biological targets, particularly proteins.

The biological activity of boronic acids, including (2-Ethoxy-3-(methylthio)phenyl)boronic acid, is primarily attributed to their ability to form reversible covalent bonds with diols in biomolecules. This property enables them to inhibit various enzymes and modulate biological pathways.

- Enzyme Inhibition : Boronic acids can act as protease inhibitors by binding to the active site of proteases, preventing substrate access. This mechanism is crucial in cancer therapy, where proteasome inhibitors are used to induce apoptosis in cancer cells.

- Antimicrobial Activity : Research indicates that boronic acids exhibit antimicrobial properties through their interaction with bacterial enzymes, disrupting cell wall synthesis and metabolic processes.

Anticancer Activity

Several studies have highlighted the potential of boronic acids in cancer treatment. For instance:

- Bortezomib , a well-known boronic acid derivative, has been approved for multiple myeloma treatment due to its ability to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cell death .

- Research on (2-Ethoxy-3-(methylthio)phenyl)boronic acid suggests similar mechanisms may apply, warranting further investigation into its efficacy against various cancer types.

Antimicrobial Properties

Boronic acids have shown promise as antimicrobial agents:

- Studies indicate that they can effectively inhibit bacterial growth by targeting essential enzymes involved in cell wall biosynthesis .

- The specific activity of (2-Ethoxy-3-(methylthio)phenyl)boronic acid against different bacterial strains remains to be fully characterized but suggests potential applications in treating resistant infections.

Case Studies

- In Vitro Studies : A recent study evaluated the cytotoxic effects of (2-Ethoxy-3-(methylthio)phenyl)boronic acid on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting a dose-dependent response .

- Animal Models : In vivo studies involving murine models have demonstrated that administration of (2-Ethoxy-3-(methylthio)phenyl)boronic acid resulted in reduced tumor growth compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Ethoxy-3-(methylthio)phenyl)boronic acid and its structural analogs?

- Methodological Answer : Suzuki-Miyaura cross-coupling is a standard approach. For analogs like 4-(methylthio)phenyl boronic acid, the reaction involves palladium catalysis with aryl halides and silacarboxylic acids. Example: 4-(methylthio)phenyl boronic acid (1.0 mmol) reacts under inert conditions, yielding 85% product after purification (NMR and column chromatography) . Optimization includes adjusting catalyst loading (e.g., Pd(OAc)₂) and bases (e.g., K₂CO₃).

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ are critical. For 4-(methylthio)phenyl boronic acid, key signals include δ 2.53 ppm (s, 3H, SCH₃) and aromatic protons at δ 7.34–7.86 ppm. ¹³C NMR confirms the boronic acid moiety (δ 167.51 ppm for B-O) and aromatic carbons . Integration ratios and coupling constants (e.g., J = 8.5 Hz for para-substituted aromatics) validate substituent positions.

Q. What purification techniques ensure >97% purity for boronic acids in academic research?

- Methodological Answer : Recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. Purity is verified via HPLC or LC-MS, with thresholds aligned with ICH guidelines (e.g., LOD < 0.1 ppm for impurities) . For hygroscopic analogs, cold storage (0–6°C) preserves stability .

Advanced Research Questions

Q. How can trace impurities (e.g., genotoxic boronic acids) be quantified in pharmaceutical intermediates?

- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) is essential. For Lumacaftor, a validated method uses a C18 column, 0.1% formic acid/acetonitrile gradient, and detects impurities at 1 ppm. Key parameters: LOD = 0.05 ppm, LOQ = 0.15 ppm, linearity (R² > 0.99) from 0.1–5 ppm . Cross-validate with spiked recovery tests (accuracy 95–105%) .

Q. What role does (2-Ethoxy-3-(methylthio)phenyl)boronic acid play in stimuli-responsive drug delivery systems?

- Methodological Answer : Phenyl boronic acids form pH- and glucose-sensitive hydrogels via reversible diol complexation. For example, hydrogels crosslinked with this compound release drugs in high-glucose environments (e.g., diabetes). The boronate ester bond dissociates competitively in the presence of polyols like glucose, enabling controlled release . Optimize hydrogel swelling ratios by varying boronic acid molar ratios (e.g., 10–20 mol%).

Q. How do electronic properties of this compound influence single-molecule junction conductivity?

- Methodological Answer : Conductance studies using scanning tunneling microscopy (STM) reveal that substituents like methylthio (–SCH₃) enhance electron donation. For 4-(methylthio)phenyl boronic acid, 2D conductance histograms show distinct peaks at 10⁻³–10⁻⁴ G₀ (where G₀ is quantum conductance). Applied voltages (100–200 mV) modulate oxidative coupling efficiency, altering junction stability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.